4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
Description
4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-bromobenzylthio group at position 4 and a phenyl substituent at position 2 of the heterocyclic core. The pyrazolo[1,5-a]pyrazine scaffold is a fused bicyclic system with nitrogen atoms at positions 1, 5, and 8, contributing to its electron-deficient aromatic character. This structural motif is frequently explored in medicinal chemistry due to its ability to engage in π–π stacking and hydrogen-bonding interactions with biological targets .
The 4-bromobenzylthio moiety introduces both hydrophobicity and halogen-mediated interactions (e.g., halogen bonding), which can enhance binding affinity in enzyme inhibition contexts .
Properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c20-16-8-6-14(7-9-16)13-24-19-18-12-17(15-4-2-1-3-5-15)22-23(18)11-10-21-19/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGYELRMZTVIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Introduction of the Thioether Group : A nucleophilic substitution reaction is performed using 4-bromobenzyl chloride to introduce the thioether functionality.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of 10 μM against the HCT116 colon cancer cell line, indicating significant anticancer potential .
- Antimicrobial Properties : Preliminary tests have suggested that this compound possesses antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .
- Enzyme Inhibition : It has been reported to inhibit specific kinases involved in cancer progression, such as Pim-1 and Pim-2 kinases, with IC50 values in the low nanomolar range (e.g., 10 nM for Pim-2) .
The biological effects of this compound are believed to arise from its interaction with various molecular targets:
- Kinase Inhibition : The compound's ability to inhibit kinases may lead to altered signaling pathways that control cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells .
Case Studies
A few notable case studies highlight the efficacy of this compound:
- Study on Colon Cancer Cells : In vitro analysis showed that treatment with this compound resulted in significant apoptosis in HCT116 cells, correlating with increased levels of cleaved caspase-3 and PARP .
- Antimicrobial Testing : A study evaluating its antimicrobial properties found that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 20 μg/mL .
Comparative Analysis
The following table summarizes the biological activity and potency of this compound compared to similar compounds:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyr | 10 | Anticancer |
| Compound A | 12 | Anticancer |
| Compound B | 15 | Antimicrobial |
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The 4-bromo substituent in the target compound may enhance binding compared to 4-fluoro analogs (e.g., ) due to stronger halogen bonding .
- Thioether Linkage : The benzylthio group in the target compound and ’s analog contrasts with oxazole-linked thioethers (), which may alter solubility and steric interactions.
Enzyme Inhibition
- Eis Inhibition : Pyrrolo[1,5-a]pyrazine derivatives (e.g., compound 1a ) exhibit IC50 values of 0.37 µM against *Mycobacterium tuberculosis Eis. Replacing the phenyl ring (R1) with ethyl reduces activity 25-fold (IC50 = 9.25 µM), highlighting the necessity of aromatic groups for binding .
- Btk Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., zanubrutinib) achieve sub-nanomolar Btk inhibition, with the 4-phenoxyphenyl group critical for cation-π interactions .
Antifungal Activity
- Compound 27aa ([1,2,4]triazolo[1,5-a]pyrazine) shows MIC values of 0.03–0.5 µg/mL against Candida and Cryptococcus spp., attributed to its nitrogen-rich core and fluorophenyl substituent .
Key Research Findings and Implications
- Aromaticity Requirement: Aromatic cores (e.g., pyrazolo[1,5-a]pyrazine) are crucial for Eis and kinase inhibition, as non-aromatic analogs show reduced activity .
- Substituent Optimization : Electron-withdrawing groups (e.g., bromo, fluoro) at R2 enhance target binding, while alkyl chains at R4 improve solubility .
- Synthetic Flexibility : Modular one-pot methods (–4) enable rapid diversification of pyrazolo[1,5-a]pyrazine derivatives for drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
